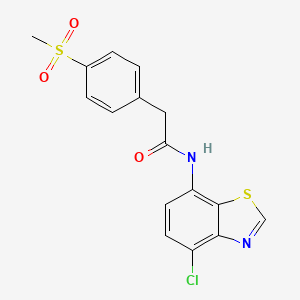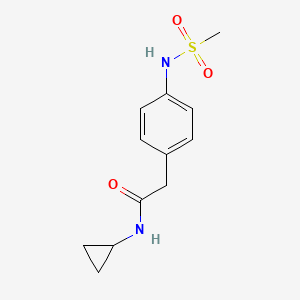![molecular formula C19H22N2O5S B6542934 N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide CAS No. 1060306-95-7](/img/structure/B6542934.png)
N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide, also known as CB-839, is a novel small molecule inhibitor of the mammalian target of rapamycin (mTOR). mTOR is a key regulator of cell growth and metabolism, and is involved in many cellular processes such as cell growth, proliferation, survival, and metabolism. CB-839 is a potent inhibitor of mTOR and has been used in clinical trials for the treatment of a variety of cancers, including renal cell carcinoma, glioblastoma, and melanoma. In addition, CB-839 has been studied for its potential to treat a variety of other diseases, including metabolic diseases, neurodegenerative diseases, and autoimmune diseases.
Mécanisme D'action
N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide is a potent inhibitor of mTOR, and its mechanism of action is believed to involve the inhibition of the mTOR signaling pathway. mTOR is a key regulator of cell growth and metabolism, and is involved in many cellular processes such as cell growth, proliferation, survival, and metabolism. This compound binds to the mTOR complex and inhibits its activity, resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, this compound has been shown to inhibit cell growth and proliferation, and to reduce the expression of several proteins involved in cell growth and metabolism. In clinical trials, this compound has been shown to reduce tumor size and to induce tumor regression in patients with various types of cancer. In addition, this compound has been shown to have anti-inflammatory effects, and to reduce the symptoms of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide in laboratory experiments has several advantages. First, this compound is a potent inhibitor of mTOR, which makes it ideal for studying the role of mTOR in cell growth, proliferation, survival, and metabolism. Second, this compound is easily synthesized, which makes it relatively inexpensive and readily available for laboratory experiments. Finally, this compound has been extensively studied in laboratory and clinical research, which makes it an ideal tool for studying the effects of mTOR inhibition in various diseases.
However, there are also some limitations to the use of this compound in laboratory experiments. First, this compound is a potent inhibitor of mTOR, which can lead to the inhibition of other cellular processes that are not related to mTOR. Second, this compound is a small molecule, which can make it difficult to study the effects of mTOR inhibition in complex biological systems. Finally, this compound has not been extensively studied in laboratory experiments, which can make it difficult to determine the precise mechanism of action and the potential side effects of this compound.
Orientations Futures
There are a variety of potential future directions for the use of N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide in laboratory and clinical research. First, further research is needed to determine the precise mechanism of action of this compound and to identify potential side effects. Second, further research is needed to determine the potential therapeutic applications of this compound, such as the treatment of metabolic diseases, neurodegenerative diseases, and autoimmune diseases. Third, further research is needed to determine the potential synergistic effects of this compound with other drugs or therapies. Finally, further research is needed to determine the potential toxic effects of this compound, and to identify potential biomarkers that can be used to monitor the effects of this compound in clinical trials.
Méthodes De Synthèse
N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide can be synthesized by a variety of methods, including a solid-phase synthesis, a solution-phase synthesis, or a combination of both. The solid-phase synthesis involves the use of a polymeric linker to attach the desired building blocks to the desired target molecule, while the solution-phase synthesis involves the use of a suitable solvent to dissolve the desired building blocks and the target molecule. The synthesis of this compound is usually performed using a palladium-catalyzed cross-coupling reaction, which is a widely used method for the synthesis of small molecules.
Applications De Recherche Scientifique
N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide has been extensively studied in laboratory and clinical research. In laboratory studies, this compound has been used to study the role of mTOR in cell growth, proliferation, survival, and metabolism. In clinical trials, this compound has been used to treat a variety of cancers, including renal cell carcinoma, glioblastoma, and melanoma. In addition, this compound has been studied for its potential to treat a variety of other diseases, including metabolic diseases, neurodegenerative diseases, and autoimmune diseases.
Propriétés
IUPAC Name |
N-cyclopropyl-2-[4-[(3,4-dimethoxyphenyl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-17-10-9-16(12-18(17)26-2)27(23,24)21-15-5-3-13(4-6-15)11-19(22)20-14-7-8-14/h3-6,9-10,12,14,21H,7-8,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNSYFYYSSVFEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,4-difluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542856.png)
![2-[4-(2,4-dimethoxybenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542861.png)
![N,N-dimethyl-2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542868.png)

![2-[4-(thiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542880.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6542887.png)
![2-[4-(5-chlorothiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542892.png)
![2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542899.png)
![2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542903.png)
![2-[4-(4-ethoxy-3-methylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542910.png)

![2-[4-(3-chlorobenzenesulfonamido)phenyl]-N-cyclopropylacetamide](/img/structure/B6542942.png)
![N-cyclopropyl-2-[4-(2-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6542945.png)
![N-cyclopropyl-2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]acetamide](/img/structure/B6542951.png)